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molecular formula C18H18N2O2 B8467860 1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)- CAS No. 664362-65-6

1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-

Cat. No. B8467860
M. Wt: 294.3 g/mol
InChI Key: IMNRZUJBZQHXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268232B2

Procedure details

1.4-dioxa-8-azaspiro[4.5]decane (332 mg, 2.32 mmol) was added to a solution of 1-cyano-1-fluoronaphthalene (120 mg, 0.70 mmol) in anhydrous THF (1 mL). After 48 hours stirring at rt the mixture was partitioned between ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and evaporated to dryness. The residue was washed with a mixture of ethyl acetate and n-heptane (50:50). Purification by silica gel column chromatography, eluting with 5% methanol in dichloromethane afforded the desired compound (126 mg, 43%). The compound was converted to the corresponding hydrochloride salt as described above.
Quantity
332 mg
Type
reactant
Reaction Step One
Name
1-cyano-1-fluoronaphthalene
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:11]([C:13]1(F)[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH2:14]1)#[N:12]>C1COCC1>[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:16]3[C:17]4[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:13]([C:11]#[N:12])=[CH:14][CH:15]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
332 mg
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
1-cyano-1-fluoronaphthalene
Quantity
120 mg
Type
reactant
Smiles
C(#N)C1(CC=CC2=CC=CC=C12)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 48 hours stirring at rt the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with a mixture of ethyl acetate and n-heptane (50:50)
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C2=CC=C(C1=CC=CC=C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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